molecular formula C19H14N4O2 B5335907 (2Z,4E)-2-(6-methyl-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile

(2Z,4E)-2-(6-methyl-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile

Cat. No.: B5335907
M. Wt: 330.3 g/mol
InChI Key: UGEMNKPLWILISX-QPTIXVFQSA-N
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Description

(2Z,4E)-2-(6-methyl-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-2-(6-methyl-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile typically involves multi-step organic reactions. One possible route could involve the condensation of 6-methyl-1H-benzimidazole with a suitable aldehyde, followed by a Knoevenagel condensation with 2-nitrobenzaldehyde. The reaction conditions may include the use of a base such as piperidine and a solvent like ethanol, under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-2-(6-methyl-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include hydrogen gas, palladium on carbon (for reduction), and various oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce corresponding oxides.

Scientific Research Applications

Chemistry

In chemistry, (2Z,4E)-2-(6-methyl-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, benzimidazole derivatives are often investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, such compounds might be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2Z,4E)-2-(6-methyl-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile would depend on its specific biological target. Benzimidazole derivatives often interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved could include DNA binding, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

  • 2-(2-furyl)-1H-benzimidazole
  • 2-(4-methylphenyl)-1H-benzimidazole
  • 2-(2-pyridyl)-1H-benzimidazole

Uniqueness

What sets (2Z,4E)-2-(6-methyl-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.

Properties

IUPAC Name

(2Z,4E)-2-(6-methyl-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c1-13-9-10-16-17(11-13)22-19(21-16)15(12-20)7-4-6-14-5-2-3-8-18(14)23(24)25/h2-11H,1H3,(H,21,22)/b6-4+,15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEMNKPLWILISX-QPTIXVFQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC=CC3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C=C\C3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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